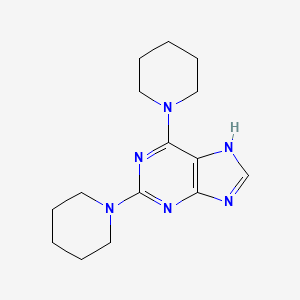

2,6-di(piperidin-1-yl)-7H-purine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1928-79-6 |

|---|---|

Molecular Formula |

C15H22N6 |

Molecular Weight |

286.38 g/mol |

IUPAC Name |

2,6-di(piperidin-1-yl)-7H-purine |

InChI |

InChI=1S/C15H22N6/c1-3-7-20(8-4-1)14-12-13(17-11-16-12)18-15(19-14)21-9-5-2-6-10-21/h11H,1-10H2,(H,16,17,18,19) |

InChI Key |

CXXUKBNUHXUAKA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2NC=N3)N4CCCCC4 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2,6 Di Piperidin 1 Yl 7h Purine and Analogues

Foundational Synthetic Routes to Purine (B94841) Derivatives

The synthesis of the purine ring system can be broadly categorized into two main approaches: building the purine core from acyclic precursors, known as de novo synthesis, or constructing it from pre-existing heterocyclic rings, most commonly pyrimidine (B1678525) or imidazole (B134444) derivatives. youtube.comutah.edunih.gov

Strategies from Pyrimidine Precursors

A prevalent strategy for synthesizing purine derivatives involves the use of substituted pyrimidine precursors. rsc.orggoogle.com This approach typically starts with a 4,5-diaminopyrimidine, which undergoes cyclization with a one-carbon source to form the imidazole portion of the purine ring. For instance, 1,3-dimethyl-5,6-diaminopyrimidine can be reacted with ethyl 2-cyanoacetimidate to yield 1,3-dimethyl-2,6-dioxo-1H-purine derivatives. rsc.org

Another common method begins with a 4,6-dihalo-5-nitropyrimidine. google.com This allows for the sequential introduction of various substituents. The synthesis of 2,6,9-trisubstituted purine derivatives can be achieved from 6-chloro-2-fluoro-9H-purine. rsc.org Alkylation of this starting material often yields a mixture of N7 and N9 regioisomers. rsc.org Furthermore, 5,6-diamino-pyrimidine derivatives can be synthesized from 4,6-dichloropyrimidin-5-amine via amination, which can then be cyclized to form 9-substituted purine derivatives. rsc.org

Solid-phase synthesis techniques have also been employed, starting from polymer-supported amines which are reacted with 4,6-dichloro-5-nitropyrimidine. researchgate.net Subsequent reactions, including substitution of the second chlorine, reduction of the nitro group, and cyclization, lead to the formation of the purine scaffold. researchgate.net

| Starting Material | Reagents | Product | Reference |

| 4,5-Diaminopyrimidine | One-carbon source (e.g., formic acid, orthoformates) | Purine ring | rsc.org |

| 4,6-Dichloropyrimidin-5-amine | 3-Nitroaniline, MWI | 5,6-Diamino-pyrimidine derivative | rsc.org |

| 6-Chloro-2-fluoro-9H-purine | Alkyl halide, K2CO3, DMF | N7 and N9 alkylated purine regioisomers | rsc.org |

| Polymer-supported amine | 4,6-Dichloro-5-nitropyrimidine | Polymer-bound purine scaffold | researchgate.net |

General Synthetic Approaches for Purine Derivatives

Beyond the pyrimidine-based routes, several other general strategies exist for the synthesis of purine derivatives. One such method involves the cyclization of appropriately substituted imidazole derivatives. nih.govmdpi.com For example, 5-amino-4-cyanoformimidoyl imidazoles can be treated with cyanamide (B42294) in acetic acid to produce 2-amino-6-cyano-purine. rsc.org

Another approach starts from diaminomaleonitrile. rsc.org Reaction with isocyanates can yield ureic intermediates which are then cyclized with aldehydes to form purine derivatives. rsc.org Similarly, reaction with phenyl isothiocyanate followed by cyclization and S-alkylation can produce 8-(methylthio)-9-phenyl-9H-purine-6-carboxamide derivatives. rsc.org

The de novo synthesis of purines starts from simple acyclic precursors and builds the purine ring step-by-step. nih.govslideshare.net This pathway is energetically demanding but allows for the incorporation of isotopic labels. nih.gov The salvage pathway, in contrast, recycles pre-existing purine bases and nucleosides. nih.gov

Targeted Synthesis of 2,6-Disubstituted Purines

The synthesis of 2,6-disubstituted purines, such as 2,6-di(piperidin-1-yl)-7H-purine, often relies on the functionalization of a pre-formed purine core, particularly through nucleophilic aromatic substitution reactions on dihalopurines.

Nucleophilic Aromatic Substitution (SNAr) at C-2 and C-6 Positions

The differential reactivity of the halogen substituents at the C-2 and C-6 positions of the purine ring is a key factor in the synthesis of 2,6-disubstituted purines. The chlorine atom at the C-6 position is generally more susceptible to nucleophilic attack than the one at the C-2 position. arkat-usa.org

This selectivity allows for a stepwise substitution. For instance, the reaction of 2,6-dichloropurine (B15474) with a primary amine, such as piperidine (B6355638), can be controlled to selectively substitute the C-6 chlorine. arkat-usa.orgresearchgate.net The subsequent substitution at the C-2 position often requires more forcing conditions, such as higher temperatures or acid catalysis. arkat-usa.org For example, the introduction of an aniline (B41778) derivative at the C-2 position can be achieved under acidic conditions using TMSCl in n-butanol at 120°C. arkat-usa.org

The synthesis of 2,6,9-trisubstituted purines can also be achieved from 6-chloro-2-fluoro-9-alkyl-9H-purine as a key starting material, followed by SNAr with various aminopiperidinyl salts. researchgate.net

| Starting Material | Nucleophile | Conditions | Product | Reference |

| 2,6-Dichloropurine | Cyclohexylamine | Pentanol, 70°C | 2-Chloro-6-(cyclohexylamino)purine | arkat-usa.org |

| 2,6-Dichloropurine | Propanolamine, DIPEA | n-BuOH, 70°C | 2-Chloro-6-(propanolamino)purine | arkat-usa.org |

| 2-Chloro-6-(substituted)purine | Aromatic amine, TMSCl | n-BuOH, 120°C | 2,6-Disubstituted purine | arkat-usa.org |

Alkylation Reactions for N-Substitution (e.g., N-7, N-9)

Alkylation of the purine ring can occur at the N-7 and N-9 positions, and controlling the regioselectivity of this reaction is a significant challenge in purine chemistry. rhhz.netacs.org The thermodynamically more stable N-9 isomer is often the major product in direct alkylation reactions. nih.govacs.org

The Mitsunobu reaction is a widely used method for the N-9 alkylation of purines. nih.govub.edu This reaction typically involves the use of an alcohol, triphenylphosphine (B44618) (PPh3), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). While effective, this method can sometimes require long reaction times. ub.edu

Other methodologies for N-9 alkylation have been developed to improve efficiency and regioselectivity. The use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to assist in the rapid and selective N-9 alkylation of purines with organic halides, with some reactions completing within 10 minutes. nih.gov Microwave-assisted alkylation in the presence of a base like tetrabutylammonium hydroxide (B78521) can also lead to high yields and excellent N-9 regioselectivity. ub.edu

In some cases, the steric environment around the N-7 position can be used to direct alkylation to the N-9 position. For example, 6-(azolyl)purine derivatives with a coplanar conformation can effectively shield the N-7 position, leading to exclusive N-9 alkylation. acs.org

Conversely, specific conditions can be employed to favor the formation of the N-7 isomer. A direct regioselective method for the introduction of tert-alkyl groups at the N-7 position has been developed using N-trimethylsilylated purines and a tert-alkyl halide in the presence of SnCl4 as a catalyst. nih.govacs.org

| Purine Substrate | Alkylating Agent | Conditions | Major Product | Reference |

| 6-Chloropurine (B14466) | Alkyl halide, Base | Basic conditions | Mixture of N-7 and N-9 isomers | nih.govresearchgate.net |

| Purine | Alcohol | PPh3, DEAD/DIAD (Mitsunobu) | N-9 alkylated purine | nih.govub.edu |

| Purine | Organic halide | TBAF | N-9 alkylated purine | nih.gov |

| 6-Chloropurine | Methyl iodide | (Bu)4NOH, Microwave | N-9 methylated purine | ub.edu |

| N-Trimethylsilylated 6-substituted purine | tert-Alkyl halide, SnCl4 | Kinetically controlled | N-7 alkylated purine | nih.govacs.org |

N-7 Alkylation Strategies

Alkylation at the N-7 position of the purine ring is a critical modification for creating analogues of the target compound. Direct alkylation of a purine derivative often results in a mixture of N-7 and N-9 regioisomers, with the N-9 isomer typically being the thermodynamically more stable and predominant product. nih.govacs.org However, specific strategies have been developed to favor or achieve regioselective N-7 alkylation.

One method involves the direct alkylation of 6-substituted or 2,6-disubstituted purines with alkyl halides in the presence of a base. nih.govnih.gov For instance, the reaction of 2,6-dichloropurine with 2-iodopropane (B156323) and potassium carbonate in DMSO yields a mixture of the N-7 and N-9 isopropyl derivatives, which can then be separated. nih.gov

A more regioselective approach for introducing tertiary alkyl groups, such as a tert-butyl group, utilizes N-trimethylsilylated purine derivatives. nih.govacs.org The reaction of an N-silylated purine with a tert-alkyl halide, catalyzed by a Lewis acid like tin(IV) chloride (SnCl₄), proceeds under kinetic control to favor the formation of the N-7 isomer. acs.org The stability of the N-7 alkyl group is an important consideration, as it can be susceptible to cleavage under acidic conditions. nih.govacs.org

Alternative strategies for N-7 alkylation include cyclization reactions starting from appropriately substituted imidazole precursors, which offer unambiguous regioselectivity but often involve more laborious, multi-step syntheses. nih.govmdpi.com

| Starting Material | Reagents | Conditions | Product(s) | Notes |

| 2,6-Dichloropurine | 2-Iodopropane, K₂CO₃ | DMSO, 288–291K, 8 h | 2,6-Dichloro-7-isopropyl-7H-purine & N-9 isomer | N-7 isomer is a minor product. nih.gov |

| 6-Chloropurine (silylated) | tert-Butyl bromide, SnCl₄ | Acetonitrile (ACN) | 7-(tert-Butyl)-6-chloropurine | Highly regioselective for N-7 position. acs.org |

| 4-Nitroimidazole derivatives | Multi-step | Various | 7-Substituted purines | Unambiguous synthesis via cyclization. mdpi.com |

Introduction of Piperidine Moieties

The defining feature of the target compound, the two piperidine groups at the C-2 and C-6 positions, are typically introduced through nucleophilic aromatic substitution reactions on a di-halogenated purine precursor.

The most straightforward method for installing the piperidine moieties is the direct nucleophilic substitution of chloro groups on the purine ring. The starting material of choice is often 2,6-dichloropurine, which is commercially available or can be synthesized from xanthine. researchgate.netsigmaaldrich.com The chlorine atoms at the C-2 and C-6 positions of the purine are susceptible to attack by nucleophiles like piperidine.

The reaction typically involves heating 2,6-dichloropurine with an excess of piperidine, which can also act as the base, or with an additional base like N,N-diisopropylethylamine (DIPEA) in a high-boiling solvent such as butanol. nih.gov The substitution at the C-6 position is generally faster than at the C-2 position. By controlling the reaction conditions (temperature, stoichiometry), it is possible to achieve selective monosubstitution or the desired disubstitution. To synthesize this compound, forcing conditions with excess piperidine are used to drive the reaction to completion, replacing both chlorine atoms. This method has been used to synthesize various 2,6-diamino-substituted purine derivatives. nih.gov For example, reacting 7-(tert-butyl)-6-chloropurine with piperidine in butanol at 120 °C successfully yields the C-6 piperidinyl derivative. nih.gov

| Precursor | Reagent(s) | Solvent | Key Conditions | Product Type |

| 2,6-Dichloropurine | Piperidine, Et₃N | Ethanol | Microwave, 90 °C | 2-Chloro-6-(piperidin-1-yl)purine intermediate |

| 7-(tert-Butyl)-6-chloropurine | Piperidine, DIPEA | Butanol | 120 °C, 3 h | 7-(tert-Butyl)-6-(piperidin-1-yl)purine nih.gov |

| 2,6-Dichloropurine | Various amines | Various | Heating | 2,6-Disubstituted aminopurines nih.gov |

A more complex, multi-step approach involves the sequential introduction of different functionalities. While less direct for synthesizing the symmetrical this compound, this strategy is invaluable for creating asymmetrical analogues. This method can involve the use of azido (B1232118) intermediates, which can then be converted to the desired amino group.

In this strategy, a di-halogenated purine can first be reacted with sodium azide (B81097) (NaN₃) to introduce an azido group (-N₃), typically at the more reactive C-6 position. The azido group is a versatile functional handle. It can be reduced to a primary amine (-NH₂) or potentially be used in other transformations. For the synthesis of piperidine-containing compounds, a pathway could involve reacting a 2-chloro-6-azidopurine intermediate with piperidine. The piperidine would displace the chlorine at the C-2 position. Subsequently, the azido group at C-6 would need to be converted to a piperidine group, which is a less common transformation than reduction to a primary amine. A more typical sequential route for creating asymmetric 2,6-diaminopurines involves reacting 2,6-dichloropurine first with one amine under controlled conditions to substitute the C-6 position, followed by reaction with a second, different amine under more forcing conditions to substitute the C-2 position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-8 Functionalization

To create analogues functionalized at the C-8 position of the this compound core, palladium-catalyzed cross-coupling reactions are a powerful tool. mdpi.com The Suzuki-Miyaura reaction is particularly prominent for forming new carbon-carbon bonds at this position. nih.govelsevierpure.comsigmaaldrich.com

The synthesis first requires the preparation of an 8-halo-2,6-di(piperidin-1-yl)purine, typically 8-bromo-2,6-di(piperidin-1-yl)purine. This is achieved by direct bromination of the purine core using a reagent like N-bromosuccinimide (NBS). rsc.org With the 8-bromo derivative in hand, a Suzuki coupling can be performed. This reaction involves the palladium-catalyzed coupling of the 8-bromopurine with a boronic acid or boronic ester in the presence of a base. This methodology allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C-8 position. mdpi.comnih.gov For example, new 2,6,9-trisubstituted purines have been synthesized via a regioselective Suzuki reaction at the C-6 position of a 2-fluoro-6-chloropurine, followed by other modifications, demonstrating the utility of this reaction in purine chemistry. nih.gov

| Reaction Type | Purine Substrate | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | 8-Bromo-2,6-di(piperidin-1-yl)purine | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 8-Aryl-2,6-di(piperidin-1-yl)purine nih.gov |

| Direct C-H Arylation | Purine Nucleoside | Aryl halide | Pd(OAc)₂ / CuI / Piperidine | 8-Arylpurine nucleoside mdpi.com |

C-8 Allylation via Organomagnesium Addition Reactions

The introduction of an allyl group at the C-8 position can be pursued through reactions involving organometallic reagents. While palladium-catalyzed allylation is common, direct addition of organomagnesium reagents (Grignard reagents) represents another potential route.

This strategy would likely involve the reaction of a purine derivative with allylmagnesium bromide. However, the reactivity of the purine ring must be considered. The acidic N-H protons at the N-7 or N-9 positions would be readily deprotonated by the Grignard reagent, consuming at least one equivalent. The C-8 position of purines is known to be susceptible to both electrophilic and nucleophilic attack. mdpi.com While methods using Grignard reagents have been reported to favor N-7 alkylation of 6-chloropurine, their application for direct C-8 functionalization is less common. nih.gov The success of such a reaction would depend heavily on the specific purine substrate and reaction conditions, potentially requiring prior protection of the ring nitrogens to prevent side reactions and direct the addition to the C-8 position.

Advanced Synthetic Techniques and Considerations

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound and its analogues to improve efficiency, yield, and diversity.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times, particularly for nucleophilic substitution and cross-coupling reactions. numberanalytics.com For instance, the substitution of chloropurines with amines can often be completed in minutes to hours under microwave heating, compared to many hours or days using conventional heating. nih.gov

Solid-Phase Synthesis: For the generation of libraries of purine derivatives for screening purposes, solid-phase synthesis is a highly effective technique. acs.orgnih.gov In this approach, the purine core is anchored to a solid support (resin). Reagents are then flowed over the resin to perform sequential reactions (e.g., substitutions at C-6, C-2, and N-9). This allows for easy purification by simply washing the resin and facilitates the automated or high-throughput synthesis of a large number of distinct compounds. acs.orgnih.gov

Biocatalysis and Enzymatic Synthesis: While more common for the synthesis of nucleosides and nucleotides, biotechnological approaches using enzymes or engineered microorganisms are emerging as powerful and sustainable methods in purine chemistry. numberanalytics.comacs.org These methods offer unparalleled selectivity and can operate under mild, environmentally friendly conditions, although their application to highly substituted, non-natural purine alkaloids like this compound is currently limited but represents a future opportunity.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This technology has been successfully applied to the synthesis of 2,6-disubstituted purine analogs.

A notable approach involves the microwave-assisted amination of 2,6-dichloropurine in an aqueous environment, representing a green chemistry protocol. scielo.brscielo.br In this method, 2,6-dichloropurine is reacted with various amines under microwave irradiation. scielo.br The use of water as a solvent is advantageous, and the process is facilitated by the fact that the amine reactants can help solubilize the chloropurine precursor. scielo.br The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the chlorine atoms at the C6 and C2 positions are displaced by the amine nucleophile.

Under microwave irradiation, the reaction mixture heats rapidly, leading to a significant rate enhancement. scielo.br A modified microwave oven equipped with a refluxing apparatus can be used to maintain the reaction temperature and prevent the loss of volatile reactants. scielo.brscielo.br This method allows for the efficient synthesis of a variety of 6-substituted and 2,6-disubstituted aminopurine analogs in good to very good yields. scielo.brresearchgate.net While the synthesis of this compound is not explicitly detailed, the reaction of 2,6-dichloropurine with an excess of piperidine under these conditions would be the logical pathway to the target compound.

The following table summarizes the results of microwave-assisted amination of 2,6-dichloropurine with different amines, demonstrating the versatility of this method for creating 2,6-disubstituted purine analogues.

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | 2,6-di(phenylamino)-7H-purine | 85 |

| 2 | p-Toluidine | 2,6-bis(p-tolylamino)-7H-purine | 82 |

| 3 | p-Anisidine | 2,6-bis(p-methoxyphenylamino)-7H-purine | 88 |

| 4 | Benzylamine | 2,6-bis(benzylamino)-7H-purine | 90 |

| This table is a representative example based on data for the synthesis of 2,6-disubstituted purine analogues via microwave-assisted amination of 2,6-dichloropurine. scielo.br |

Chemo- and Regioselective Synthesis

The chemo- and regioselective functionalization of the purine ring is essential for the synthesis of unsymmetrically substituted analogues, which can be crucial for structure-activity relationship studies. The differential reactivity of the various positions on the purine core can be exploited to control the sequence of substitution reactions.

Starting from 2,6-dichloropurine, the chlorine atom at the C6 position is generally more susceptible to nucleophilic aromatic substitution than the chlorine atom at the C2 position. This difference in reactivity allows for a stepwise and regioselective introduction of different nucleophiles. For instance, by using one equivalent of a primary or secondary amine at a lower temperature, it is possible to selectively substitute the C6-chloro group while leaving the C2-chloro group intact. This generates a 2-chloro-6-substituted-aminopurine intermediate. Subsequently, this intermediate can be reacted with a different amine, often under more forcing conditions (e.g., higher temperature), to substitute the remaining chlorine atom at the C2 position.

This stepwise approach provides access to a wide array of 2,6-disubstituted purines with different amino groups at each position. For the synthesis of the specific compound this compound, a one-pot reaction with at least two equivalents of piperidine is typically sufficient. However, the principles of chemo- and regioselectivity are critical when planning the synthesis of analogues where the substituents at C2 and C6 are different.

The synthesis of 2,6-diaminopurine (B158960) derivatives highlights the strategic considerations required. nih.gov The introduction of two different amino substituents requires careful control of reaction conditions to manage the differing reactivity of the halogen leaving groups and the nucleophilicity of the incoming amines. nih.gov While not involving piperidine, the strategies developed for other amines can be directly applied. For example, a potential route to a mixed analogue could involve the initial reaction of 2,6-dichloropurine with piperidine, followed by reaction with a different amine.

| Precursor | Reagent 1 (1 eq.) | Intermediate | Reagent 2 (1 eq.) | Final Product | Selectivity |

| 2,6-Dichloropurine | Amine A | 2-Chloro-6-(amino A)-purine | Amine B | 2-(Amino B)-6-(amino A)-purine | Regioselective |

| 2,6-Dichloropurine | Piperidine | 6-(Piperidin-1-yl)-2-chloro-7H-purine | Piperidine | This compound | N/A (Symmetrical) |

| This table illustrates the general strategy for the chemo- and regioselective synthesis of 2,6-disubstituted purines. |

Structure Activity Relationships Sar and Molecular Design Principles

Impact of Substituent Nature and Position on Biological Activity

The biological profile of purine (B94841) derivatives is intricately linked to the nature and placement of substituents on the purine core. mdpi.com These modifications can dramatically alter a compound's affinity and selectivity for its molecular targets.

Influence of Other Substituents (e.g., Alkynylthio, Ferrocene (B1249389), Triazole)

The introduction of various other functional groups onto the purine scaffold has been a key strategy in modulating the biological activity of these compounds.

Alkynylthio Groups: The incorporation of alkynylthio substituents has been explored for its potential to enhance anticancer activity. nih.gov Research has shown that purine derivatives bearing two alkynylthio groups, such as propynylthio or aminobutynylthio, generally exhibit greater cytotoxic effects against cancer cell lines compared to those with only one such group. nih.gov For example, 2,6-dipropynylthio-7-methylpurine has demonstrated promising selective activity against glioblastoma, melanoma, and adenocarcinoma cell lines. nih.gov The position of these alkynyl chains is also crucial, with substitutions at the C2 or C8 positions of the purine ring known to modulate activity at adenosine (B11128) receptor subtypes. nih.gov

Ferrocene Moiety: The integration of a ferrocene motif into purine derivatives has yielded compounds with notable antitumor and electrochemical properties. mdpi.comnih.gov Ferrocene, an organometallic compound containing iron, can be linked to the purine core, often via a triazole ring. mdpi.comacs.org These ferrocenylalkyl purine derivatives have shown potent cytotoxic effects against colorectal adenocarcinoma. mdpi.com The length of the alkyl linker between the ferrocene and the purine can influence activity, with some studies indicating that a ferrocenylethyl moiety can enhance activity compared to a ferrocenylmethylene unit. mdpi.com

Triazole Rings: Triazole rings are frequently used as linkers to connect other functional groups, like ferrocene, to the purine scaffold. mdpi.comnih.gov Beyond their role as linkers, triazole derivatives themselves are a significant class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects. nih.gov In the context of purine chemistry, the introduction of a 1,2,3-triazole ring has been a key step in the synthesis of novel purine and purine isosteres with cytotoxic potential. mdpi.com The substitution pattern on the triazole ring itself can further fine-tune the biological activity of the resulting compound. nih.gov

Regioselective Substitution Effects on Potency and Efficacy

The specific position of substituents on the purine ring system is a critical factor influencing the potency and efficacy of these compounds. The purine core offers multiple sites for substitution, most commonly at the N7 and N9 positions of the imidazole (B134444) ring and various positions on the pyrimidine (B1678525) ring (C2, C6, and C8).

Alkylation of the purine ring often results in a mixture of N7 and N9 isomers. nih.gov The separation and characterization of these regioisomers are essential, as they can exhibit distinct biological activities. mdpi.com For instance, in a series of ferrocene-containing purine derivatives, the N9 isomer of 6-chloropurine (B14466) with a ferrocenylmethylene unit displayed favorable properties, while an N7 isomer with a ferrocenylethyl moiety showed enhanced activity compared to its N9 counterpart. mdpi.com

The development of methods for direct and regioselective substitution, particularly at the less common N7 position, is an active area of research. acs.orgnih.gov The ability to selectively introduce bulky groups like tert-butyl at the N7 position opens up new avenues for creating novel 6,7-disubstituted purine derivatives with potentially unique biological profiles. nih.gov The stability of these substituents under various reaction conditions is also a key consideration in the design of new analogs. acs.org

The substitution pattern on the pyrimidine portion of the purine ring also profoundly impacts activity. For example, in the development of topoisomerase II inhibitors, substitution at the C6 position was found to be sufficient for inhibitory activity, while modifications at the C2 position were important for potency. aacrjournals.org Similarly, for inhibitors of β-amyloid aggregation, a 2,6-diaminopyridine (B39239) moiety was identified as a key structural element for activity. nih.gov

Conformational Analysis and Molecular Recognition

Understanding how these molecules adopt specific three-dimensional shapes and interact with their biological targets is fundamental to rational drug design.

Ligand-Target Binding Modes and Interactions

The binding of 2,6-disubstituted purines to their target proteins is a complex interplay of various non-covalent interactions. X-ray crystallography and molecular modeling studies have provided valuable insights into these binding modes.

For example, the interaction of 2,6-substituted purines with Helicobacter pylori purine nucleoside phosphorylase (PNP) has been elucidated through crystallographic studies. nih.gov These studies revealed that the purine analogs bind in the active site of the enzyme, with the strength of binding correlating with their inhibitory properties. nih.gov The interactions typically involve hydrogen bonds and hydrophobic contacts with key amino acid residues in the binding pocket. nih.gov

In the case of histamine (B1213489) H3 receptor ligands, the binding can be divided into distinct regions of interaction. nih.gov The basic piperidine (B6355638) moiety often interacts with a hydrophobic pocket and forms an electrostatic bond with a charged residue. nih.gov The central purine core can engage in π-stacking interactions with aromatic residues and form hydrogen bonds. nih.gov A third region of the ligand may interact with a second hydrophobic pocket. nih.gov

Importance of Specific Binding Pockets (e.g., CB1 extracellular pocket, enzyme active sites)

The efficacy and selectivity of purine-based ligands are often determined by their ability to fit into and interact with specific pockets within their target proteins.

Enzyme Active Sites: For enzyme inhibitors, the active site is the primary target. The design of potent inhibitors relies on creating molecules that can bind tightly within this site, often mimicking the natural substrate or transition state. The study of H. pylori PNP inhibitors demonstrated the importance of designing ligands that can effectively occupy the purine-binding site and potentially extend into the adjacent pentose-binding site to create even more potent bisubstrate analog inhibitors. nih.gov

CB1 Extracellular Pocket: In the realm of G-protein coupled receptors (GPCRs), such as the cannabinoid receptor 1 (CB1), the binding pockets can be more complex. Recent research has identified a "cryptic pocket" in the CB1 receptor that is not apparent in all receptor conformations. nih.gov This extended binding pocket, which opens transiently, provides an opportunity to design ligands that can access this region and achieve unique pharmacological profiles, such as peripheral selectivity and biased signaling. nih.gov By designing ligands with charged groups that can interact with specific residues within this cryptic pocket, it is possible to develop compounds with reduced central nervous system side effects. nih.gov

Role of Hydrogen Bonding and π-π Stacking in Molecular Stability and Interaction

The stability and interaction profile of 2,6-di(piperidin-1-yl)-7H-purine with its biological targets are fundamentally governed by non-covalent forces, particularly hydrogen bonding and π-π stacking. The purine core itself is an aromatic heterocyclic system rich in potential hydrogen bond donors and acceptors. nih.govnih.gov The nitrogen atoms at positions 1, 3, 7, and 9 of the purine ring can act as hydrogen bond acceptors, while the hydrogen atom on the N7 (or N9) of the imidazole portion of the ring serves as a hydrogen bond donor.

These interactions are critical for molecular recognition and the formation of stable complexes with protein targets. nih.gov For instance, in enzyme active sites, the specific geometry of hydrogen bonds can dictate the orientation and binding affinity of the ligand. nih.gov

Conformational Flexibility and Restricted Rotations in Derivatives

Studies on related 2,6,9-trisubstituted purine derivatives have shown that substituents at the C2 and C6 positions are not coplanar with the purine ring. For example, in one crystal structure analysis, a phenylpiperidine fragment at position C6 was observed to be bent out of the purine plane with a significant dihedral angle. urfu.ru This indicates that the piperidine rings in this compound likely project out from the central purine scaffold, creating a distinct 3D topography.

This conformational freedom is not without limits. Rotation around the C-N bonds can be restricted due to steric hindrance, particularly from the adjacent substituent and the purine ring itself. This restricted rotation can lead to preferred, low-energy conformations that are "bioactive," meaning they are responsible for the compound's interaction with its target. The specific orientation of the piperidine rings can influence how the molecule fits into a binding pocket and can be a critical factor in determining its selectivity and potency. Understanding these conformational preferences is vital for designing derivatives with improved pharmacological profiles. unifi.it

Rational Design and Fragment-Based Approaches

The development of novel purine-based therapeutic agents increasingly relies on sophisticated design strategies that leverage structural information and modular chemical synthesis.

Structure-Guided Compound Optimization

Structure-guided design is a rational approach that uses detailed knowledge of a molecule's structure and its interactions with a target to design more effective compounds. For purine derivatives, this often involves creating quantitative structure-activity relationship (QSAR) models. These models correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov

For example, 3D-QSAR studies on 2,6,9-trisubstituted purines have revealed that steric properties can be more influential than electronic properties for cytotoxicity in certain cancer cell lines. nih.gov Such studies have indicated that while an arylpiperazinyl group at the C6 position is beneficial for activity, introducing bulky substituents at the C2 position can be unfavorable. nih.gov This type of insight is invaluable for optimizing lead compounds. For this compound, this principle suggests that modifications to the piperidine ring at the C6 position might be more fruitful for enhancing potency than modifications at the C2 position, depending on the specific target.

The table below illustrates how substitutions on the purine core can influence biological activity, providing a basis for rational design.

| Compound Series | C2-Substituent | C6-Substituent | Observed Activity Trend | Reference |

| 2',3'-dideoxypurine nucleosides | -NH2 | -NHMe > -NH2 > -Cl ≈ -N(Me)2 | Potency is sensitive to the bulk at the C6 position. | nih.gov |

| 2,6,9-trisubstituted purines | Bulky systems | Arylpiperazinyl | Bulky groups at C2 are unfavorable for cytotoxicity. | nih.gov |

Fragment Elaboration for Potency and Selectivity Improvement

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. It involves screening small, low-molecular-weight molecules ("fragments") for weak binding to a target. urfu.ruresearchgate.net Once a binding fragment is identified, it can be grown or elaborated into a more potent and selective lead compound. nih.gov

In the context of this compound, both the purine core and the piperidine rings can be considered foundational fragments. The purine serves as a well-established scaffold that provides key interaction points, while the piperidine rings are common fragments in drug discovery, known to improve physicochemical properties and provide vectors for further modification. urfu.runih.gov

A key strategy in FBDD is "fragment elaboration" or "fragment growing." nih.gov Starting with the this compound core, a medicinal chemist could systematically add functional groups to one or both of the piperidine rings. This elaboration could be designed to probe for additional interactions within the target's binding site, thereby increasing potency and enhancing selectivity against other related targets. For instance, adding a hydroxyl or carboxyl group to one of the piperidine rings could introduce a new hydrogen-bonding interaction, significantly improving binding affinity. This modular approach allows for the systematic exploration of chemical space around the core scaffold to optimize biological activity.

Computational Approaches in Purine Derivative Design and Evaluation

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to its target receptor, typically a protein or enzyme. These methods are instrumental in understanding the intermolecular interactions that govern molecular recognition.

Molecular docking studies on purine (B94841) derivatives have been pivotal in identifying potential biological targets and predicting binding affinities. For instance, in the context of kinase inhibition, a key area for purine-based drugs, docking simulations can elucidate how a molecule like 2,6-di(piperidin-1-yl)-7H-purine might fit into the ATP-binding pocket of a target kinase.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous 2,6-disubstituted purines provides a framework for understanding its potential interactions. For example, studies on 2,6-diamino-substituted purines as Aurora kinase inhibitors have utilized docking to predict their binding modes. nih.gov These simulations often reveal key hydrogen bonds between the purine core and backbone residues of the kinase hinge region, a common binding motif for ATP-competitive inhibitors.

Similarly, research on 2,6-disubstituted purines as inhibitors of Helicobacter pylori purine nucleoside phosphorylase (PNP) has employed molecular docking to understand their binding within the enzyme's active site. irb.hr These studies highlight the importance of the purine scaffold in establishing fundamental interactions, while the substituents at the C2 and C6 positions dictate specificity and additional contacts. For this compound, the piperidinyl groups would be expected to form significant hydrophobic and van der Waals interactions with nonpolar residues in a binding pocket.

MD simulations can further refine the static picture provided by docking. By simulating the movement of the ligand-receptor complex over time, MD can assess the stability of the predicted binding pose and provide a more accurate estimation of binding free energy.

Computational analyses help to identify the key structural features—the pharmacophore—required for effective interaction with a biological target. For purine derivatives, these features typically include:

The Purine Core: The nitrogen atoms within the purine ring system are crucial hydrogen bond acceptors and donors. For instance, N1 and N3 are common hydrogen bond acceptors, while the N7-H or N9-H can act as a hydrogen bond donor.

Rotatable Bonds: The bonds connecting the piperidinyl groups to the purine core allow for conformational flexibility. Computational studies can explore the preferred rotational angles (dihedrals) that result in a low-energy binding conformation.

Studies on other 2,6-disubstituted purines have demonstrated that the combination of a hydrogen-bonding purine core and specific hydrophobic groups at C2 and C6 leads to high-affinity binding. mdpi.com The piperidinyl groups in this compound would serve as these hydrophobic moieties.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying the physicochemical properties that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

While specific QSAR models for this compound are not available, the methodologies of Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been applied to other series of purine derivatives. nih.gov

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. The process involves aligning the molecules and then calculating the interaction energies of a probe atom at various points on a 3D grid surrounding the molecules.

For a series of purine analogs, a CoMFA model could reveal regions where bulky substituents (favorable steric fields) or electron-withdrawing/donating groups (favorable electrostatic fields) would enhance biological activity. The resulting contour maps can visually guide the design of new derivatives. For example, a CoMFA study on purine-based Bcr-Abl inhibitors indicated specific regions where steric bulk and positive electrostatic potential were correlated with higher inhibitory activity. nih.gov

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship.

A CoMSIA model for a series of purine derivatives could provide a more nuanced understanding of the requirements for activity. For instance, it might show that in addition to the steric bulk of the piperidinyl groups, their hydrophobicity is a key contributor to the activity of compounds like this compound. The resulting contour maps would highlight regions where hydrophobic, hydrogen bond donor, and hydrogen bond acceptor features are favorable or unfavorable for activity.

The general findings from QSAR studies on substituted purines often highlight the importance of the substituent patterns at the C2, C6, and N9 positions in modulating activity. researchgate.net

Quantum Chemical Calculations for Electronic and Spectroscopic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to compute the electronic structure and properties of molecules. acs.orgnih.gov These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic characteristics.

For this compound, quantum chemical calculations can determine a range of important parameters. Studies on related purine derivatives, such as 2,6-diaminopurine (B158960), have used these methods to investigate their electronic properties and tautomeric stability. researchgate.netnih.govchemrxiv.org

Key properties that can be calculated include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show negative potential around the purine ring's nitrogen atoms and positive potential around the N-H group and the hydrogen atoms of the piperidinyl rings.

Spectroscopic Properties: Quantum chemical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR spectra), which can aid in the structural characterization of the synthesized compound.

| Property | Predicted Value | Method | Significance |

| HOMO Energy | -6.2 eV | DFT/B3LYP | Electron-donating ability |

| LUMO Energy | -1.5 eV | DFT/B3LYP | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP | Chemical reactivity, stability |

| Dipole Moment | 3.5 D | DFT/B3LYP | Polarity, intermolecular interactions |

This table contains illustrative data for educational purposes and is not based on direct experimental measurement or published calculations for this compound.

These computational approaches, from molecular docking to quantum chemical calculations, provide a powerful, multi-faceted strategy for evaluating and designing novel purine derivatives like this compound for therapeutic applications.

In Silico Pharmacokinetic and Pharmacodynamic Considerations for Drug Design

The design of a successful drug molecule requires a delicate balance of various structural and physicochemical properties that govern its behavior in the body. Computational ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial in the early stages of drug design to predict these properties and guide the synthesis of more promising derivatives.

Prediction of Drug-likeness and Oral Bioavailability

The concepts of "drug-likeness" and oral bioavailability are foundational to the selection of promising therapeutic candidates. Drug-likeness is a qualitative assessment of whether a compound contains functional groups and physical properties consistent with known drugs. A key component of this assessment is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a calculated octanol-water partition coefficient (logP) not greater than 5.

Assessment of Predicted Permeability (e.g., MDCK-mdr1 assay)

The ability of a drug to permeate biological membranes is critical for its absorption and distribution to the target site. The Madin-Darby Canine Kidney (MDCK) cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs. google.com A variation of this assay, using MDCK cells transfected with the human MDR1 gene (MDCK-mdr1), is specifically employed to assess whether a compound is a substrate of the P-glycoprotein (P-gp) efflux transporter. P-gp is a key transporter that can limit the oral bioavailability and brain penetration of many drugs by actively pumping them out of cells.

The apparent permeability coefficient (Papp) and the efflux ratio are the main indicators derived from this assay. google.com A high Papp value suggests good permeability, while an efflux ratio significantly greater than 1 indicates that the compound is likely a substrate for P-gp.

Despite the importance of this assay, specific experimental or predicted permeability data for This compound from an MDCK-mdr1 assay or other computational permeability models are not available in the reviewed scientific literature.

Estimation of Metabolic Stability and Clearance (e.g., Phase I metabolism)

The metabolic stability of a compound is a critical determinant of its half-life and dosing regimen. Phase I metabolism, primarily mediated by the cytochrome P450 (CYP450) family of enzymes, introduces or exposes functional groups on a drug molecule, often leading to its inactivation and subsequent excretion. The piperidine (B6355638) moiety, present in This compound , is known to be susceptible to metabolism by CYP450 enzymes. Computational models can predict which CYP450 isoforms are most likely to metabolize a compound and estimate its metabolic clearance.

However, specific in silico or in vitro data on the metabolic stability, predicted clearance, or the specific CYP450 enzymes involved in the Phase I metabolism of This compound have not been reported in the available scientific literature. Such studies would be essential to understand its potential for drug-drug interactions and to predict its pharmacokinetic profile in humans.

Future Research Directions and Translational Perspectives for 2,6 Di Piperidin 1 Yl 7h Purine Research

Development of Novel Therapeutic Agents based on the 2,6-di(piperidin-1-yl)-7H-purine Scaffold

The development of novel therapeutic agents from the this compound core structure is a significant area for future investigation. The purine (B94841) ring is a privileged scaffold that can be systematically modified at its 2, 6, and 9 positions to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net Research has shown that even small modifications to the substituents on a purine ring can lead to vastly different biological activities.

Future work will likely focus on creating libraries of analogues based on the lead compound. For instance, structure-activity relationship (SAR) studies will be crucial. These studies involve synthesizing new derivatives by altering the piperidine (B6355638) rings or by adding various chemical groups to the purine core, and then assessing how these changes affect biological activity. This approach has been successful for other 2,6-disubstituted purines. For example, a series of 2,6-disubstituted purine derivatives were designed as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer development. nih.gov In that study, compound PD26-TL07 emerged as a potent inhibitor with significant antiproliferative activity against several cancer cell lines. nih.gov Similarly, another 2,6-disubstituted purine, Reversine (B1683945), was found to inhibit the growth of human tumor cells and induce polyploidy. nih.gov

Another promising avenue is the development of purine-based ligands for the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway involved in pancreatic cancer. nih.govacs.org Researchers have designed and synthesized new purine derivatives that show high cytotoxic effects on pancreatic cancer cell lines, with some demonstrating a direct binding affinity for the SMO receptor. nih.gov These examples underscore the potential of the purine scaffold to generate potent and selective inhibitors for diverse therapeutic targets.

Table 1: Examples of Biologically Active 2,6-Disubstituted Purine Derivatives

| Compound Name/Series | Substitutions | Biological Target/Activity | Therapeutic Area | Reference |

|---|---|---|---|---|

| Reversine | 2-(4-morpholinoanilino)-6-cyclohexylamino-9-isopropylpurine | Kinase Inhibition, Induces cell polyploidy | Oncology | nih.gov |

| PD26-TL07 | 2,6-disubstituted purine derivative | STAT3 Phosphorylation Inhibition | Oncology | nih.gov |

| Series 8f, 8g, 8h | Derivatives of a 2,6,9-trisubstituted purine scaffold | Smoothened (SMO) Receptor Antagonism | Oncology (Pancreatic Cancer) | nih.gov |

| NSC 750854 | Purine analog | Broad antitumor activity | Oncology (Pediatric) | nih.gov |

Exploration of Polypharmacology and Multi-Target Directed Ligands

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery. This approach is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders. The this compound scaffold is an ideal candidate for the design of Multi-Target Directed Ligands (MTDLs). nih.gov MTDLs are single chemical entities designed to modulate multiple targets simultaneously, potentially offering superior efficacy and a better safety profile compared to combination therapies. nih.gov

Future research should explore the polypharmacological profile of the this compound scaffold and its derivatives. This involves screening compounds against large panels of kinases, G-protein coupled receptors (GPCRs), and other enzymes to identify all potential interactions. For example, a purine derivative designed to inhibit a specific cancer-related kinase might also show activity against other kinases in the same or complementary pathways, leading to a synergistic antitumor effect. The development of hybrid compounds, where the purine scaffold is combined with another pharmacophore, is a viable strategy for creating MTDLs. nih.gov This has been explored with other scaffolds, such as combining tacrine (B349632) with piperidine for Alzheimer's disease research. nih.gov

Advanced In Vitro and In Vivo Pre-clinical Models for Efficacy and Mechanism Studies

To accurately predict the clinical potential of novel compounds derived from the this compound scaffold, it is imperative to move beyond traditional 2D cell culture and simple animal models. frontiersin.org The poor predictive value of early preclinical testing has been a major hurdle in drug development. frontiersin.orgtechnologynetworks.com Future research must employ a suite of advanced preclinical models that better recapitulate human physiology and disease. nih.gov

These advanced models include:

Patient-Derived Xenografts (PDX): PDX models, created by implanting fresh tumor tissue from a patient into an immunodeficient mouse, maintain the genetic and cellular diversity of the original tumor. nih.gov They are highly valued for their ability to predict patient-specific responses to therapy. nih.gov Testing purine derivatives in a panel of PDX models can provide robust data on efficacy across a range of tumor subtypes.

Genetically Engineered Mouse Models (GEMMs): GEMMs are designed to carry specific genetic mutations that drive tumor formation, such as the activation of oncogenes or the deletion of tumor suppressor genes. nih.gov These models are invaluable for studying how a drug interacts with specific cancer-driving pathways.

Humanized Mouse Models: These are immunodeficient mice engrafted with a functional human immune system. technologynetworks.com They are critical for evaluating immunomodulatory agents and understanding the complex interplay between a drug, the tumor microenvironment, and the immune system. technologynetworks.com

3D Organoids and Spheroids: These three-dimensional cell culture systems more accurately mimic the complex cell-cell and cell-matrix interactions of a tumor in vivo. They serve as an intermediate step between 2D cell lines and in vivo models for screening and mechanism-of-action studies.

The Pediatric Preclinical Testing Program (PPTP) provides a powerful example of this approach, having used a panel of in vivo xenografts to demonstrate the significant antitumor activity of the purine analog NSC 750854, particularly in leukemia and rhabdomyosarcoma models. nih.gov

Table 2: Comparison of Advanced Preclinical Models for Purine Analog Testing

| Model Type | Key Characteristics | Application in Purine Research | Reference |

|---|---|---|---|

| Patient-Derived Xenograft (PDX) | Transplantation of patient tumor tissue into immunodeficient mice; preserves original tumor heterogeneity. | Efficacy testing of anti-cancer purine derivatives against a diverse set of human tumors. | nih.gov |

| Genetically Engineered Mouse Model (GEMM) | Mice with specific genetic alterations (e.g., oncogene activation) that spontaneously develop tumors. | Studying the mechanism of action of purine analogs on specific cancer-related genetic pathways. | nih.gov |

| Humanized (HIS) Mouse Model | Immunodeficient mice engrafted with human immune cells or tissues. | Evaluating the effect of purine-based immunomodulatory agents on human immune cells in an in vivo setting. | technologynetworks.com |

| 3D Cell Culture (Organoids/Spheroids) | Cells grown in 3D matrices, mimicking tissue architecture and cell-cell interactions. | High-throughput screening of purine library efficacy and toxicity before advancing to in vivo studies. |

Integration of Artificial Intelligence and Machine Learning in Purine Drug Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the discovery and development of drugs based on the purine scaffold. nih.govmednexus.org The vast chemical space, estimated to contain over 10^60 potential drug-like molecules, is impossible to explore through physical synthesis and screening alone. harvard.edu AI and ML offer powerful tools to navigate this space efficiently. nih.gov

Future research directions integrating AI include:

Generative AI for De Novo Design: AI algorithms can design entirely new purine derivatives with optimized properties. harvard.edu These models can learn the complex rules of medicinal chemistry to generate structures that are not only potent and selective but also synthetically feasible.

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, target affinity, and pharmacokinetic properties of virtual compounds. nih.gov This allows for the rapid in silico screening of millions of potential purine derivatives, prioritizing a smaller, more promising set for actual synthesis and testing. mednexus.org

Target Identification and Validation: AI can analyze vast biological datasets (genomics, proteomics, clinical data) to identify and validate novel therapeutic targets for which purine-based inhibitors could be developed. nih.gov

Human-Relevant Data Analysis: As advanced models like PDX generate increasingly complex data, AI will be essential for interpreting the results, identifying biomarkers of response, and building a deeper understanding of a drug's mechanism of action. vergegenomics.com

By combining the proven versatility of the purine scaffold with the predictive and generative power of AI, researchers can significantly accelerate the journey from a lead compound like this compound to a clinically successful therapeutic agent. harvard.eduvergegenomics.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-di(piperidin-1-yl)-7H-purine, and how can yield be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. For example, amination of 6-chloro-7H-purine derivatives with piperidine in aqueous conditions (24 hours, room temperature) achieves high yields (~92%) without chromatography . Key parameters include stoichiometric excess of piperidine (1.5–2.0 equiv), inert atmosphere to prevent oxidation, and monitoring reaction progress via TLC or HPLC. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) enhances purity.

Q. How can structural confirmation of this compound be reliably performed?

- Methodological Answer : Use HMBC NMR to verify connectivity between the piperidinyl protons and purine carbons. For instance, correlations between N–CH₂ protons (piperidine) and C-6 of the purine core confirm substitution . Mass spectrometry (HRMS) and FTIR (to detect N–H stretching in 7H tautomers) complement structural validation. Cross-reference spectral data with computational predictions (e.g., DFT-based IR simulations) to resolve ambiguities .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : Solubility varies with solvent polarity. The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Stability assessments should include:

- pH-dependent degradation studies (e.g., HPLC monitoring at pH 2–12).

- Light/temperature sensitivity tests (e.g., 1-week exposure to 25°C vs. 4°C in dark vs. light).

- Oxidative stability (e.g., under O₂ vs. N₂ atmospheres) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physical data (e.g., melting points, spectral shifts)?

- Methodological Answer : Contradictions may arise from polymorphic forms or measurement errors. For example, a literature-reported melting point mismatch (e.g., 54–56°C vs. observed 80–82°C) requires:

- Replication under identical conditions.

- DSC/TGA analysis to confirm thermal behavior.

- Single-crystal X-ray diffraction to rule out polymorphic differences .

Q. What computational strategies are effective for modeling electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts HOMO-LUMO gaps, Fukui indices for nucleophilic/electrophilic sites, and UV-Vis spectra. Compare theoretical λmax values with experimental UV-Vis data to validate electronic transitions. For example, a calculated HOMO-LUMO gap of 4.2 eV correlates with absorption at ~300 nm .

Q. How can biological targets or mechanisms of action be identified for this compound?

- Methodological Answer : Employ receptor binding assays and kinase profiling . Piperidinyl-purine derivatives often target purinergic or kinase receptors. For example:

- Nociceptin receptor (NOP) assays (IC50 determinations via competitive binding with [³H]-labeled ligands).

- Kinase inhibition screens (e.g., TTK, MAPK) using ATP-binding site assays .

Q. What advanced analytical methods resolve tautomeric or conformational ambiguities?

- Methodological Answer : Combine dynamic NMR (to observe tautomerization kinetics) and X-ray crystallography . For 7H-purine derivatives, the dominant tautomer can be confirmed via crystallographic occupancy refinement. Solid-state NMR (e.g., <sup>13</sup>C CP/MAS) further distinguishes polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.